molecular formula C8H7BrClFO B11718854 5-Bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene

5-Bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene

Cat. No.: B11718854
M. Wt: 253.49 g/mol
InChI Key: OGMHJSAUVLWHBI-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene: is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by chloromethylation and fluorination reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology and Medicine: In biological research, it can be used as a probe to study enzyme mechanisms or as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms makes it a versatile electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

  • 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Comparison: Compared to similar compounds, 5-Bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups can enhance its ability to participate in diverse chemical reactions and interact with biological targets.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H7BrClFO/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-3H,4H2,1H3

InChI Key

OGMHJSAUVLWHBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)CCl

Origin of Product

United States

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